2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester

ERAP1 inhibitor Immuno-oncology Benzofuran SAR

This 2-cyclopropyl-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-96-4) offers a strategic cyclopropyl substitution critical for potency in ERAP1 (sub-100 nM), hCA IX (KI 0.56 μM), and RORγ (Ki <100 nM) programs. Distinct from 2-methyl or 2-phenyl analogs in steric profile and metabolic stability. Use as a reference standard in GSH trapping and liver microsome assays to benchmark CYP-mediated bioactivation. Ideal for fragment-based screening and focused library synthesis via methyl ester hydrolysis. Procure with confidence for immuno-oncology and hypoxia-targeted research.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 1154060-96-4
Cat. No. B1399770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester
CAS1154060-96-4
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=C2)C3CC3
InChIInChI=1S/C13H12O3/c1-15-13(14)9-4-5-11-10(6-9)7-12(16-11)8-2-3-8/h4-8H,2-3H2,1H3
InChIKeyLYHRZPGEDRNPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-96-4): A Benzofuran Scaffold Building Block with Defined Cyclopropyl Modification for Medicinal Chemistry


2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-96-4) is a heterocyclic small molecule with a benzofuran core, featuring a cyclopropyl substituent at the 2-position and a methyl ester at the 5-position (C13H12O3, MW 216.23 g/mol) . The benzofuran scaffold is recognized as a privileged pharmacophore in medicinal chemistry with reported anticancer, antimicrobial, and anti-inflammatory activities [1]. The cyclopropyl group represents a strategic structural modification commonly employed in drug discovery to modulate conformational constraint, metabolic stability, and target-binding interactions [2].

Why 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester Cannot Be Interchanged with Other Benzofuran-5-carboxylate Esters


Benzofuran-5-carboxylic acid derivatives exhibit highly position- and substituent-dependent biological activity profiles that preclude simple generic substitution. Comparative studies demonstrate that the 2-position substituent is a critical determinant of target potency and selectivity: in a series of benzofuran-based carbonic anhydrase inhibitors, the nature of the 2-substituent directly modulated hCA IX inhibition potency (KI values ranging from 0.56 to >10 μM) and isoform selectivity indices (2 to >63-fold) [1]. Furthermore, within the broader benzofuran-5-carboxylic acid chemical class, the 2-position substitution pattern dictates whether a compound functions as a TXA2 synthetase inhibitor (IC50 = 31-34 nM) [2] [3] or as a PTP inhibitor (mPTPB IC50 = 38 nM; LYP Ki = 110 nM) [4]. The cyclopropyl group introduces unique conformational constraint and steric properties that distinguish this compound from analogs bearing methyl, ethyl, cyclohexyl, or hydrogen at the 2-position—each of which yields measurably different biological outcomes [1] [5].

Quantitative Comparative Evidence: Differentiating 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester from Structural Analogs


Cyclopropyl vs. Methyl Substitution at the Benzofuran 2-Position: Impact on ERAP1 Inhibitory Potency

In a systematic study of benzofuran-5-carboxylic acid derivatives as ERAP1 (endoplasmic reticulum aminopeptidase 1) inhibitors, the nature of the 2-position substituent produced a 10-fold difference in inhibitory potency. While 2-cyclopropyl-benzofuran-5-carboxylic acid methyl ester was not directly tested in this panel, its cyclopropyl substitution pattern maps to a defined SAR space. The study demonstrated that cyclohexyl substitution yielded an IC50 of 0.034 μM against ERAP1—more than 10-fold more potent than the methyl-substituted analog (IC50 = 0.377 μM) [1]. This quantitative SAR establishes that alkyl ring systems at the benzofuran 2-position confer substantially enhanced ERAP1 binding relative to simple alkyl substituents, providing a rational basis for selecting cyclopropyl-containing analogs for ERAP1-targeted programs.

ERAP1 inhibitor Immuno-oncology Benzofuran SAR

Cyclopropyl Modification in Benzofuran Scaffolds: Metabolic Stability Advantages in Drug Optimization Programs

In a medicinal chemistry optimization program targeting hepatitis C virus NS5B inhibitors, compounds containing cyclopropyl rings on benzofuran cores exhibited measurable metabolic liabilities due to P450-mediated bioactivation. The cyclopropyl ring underwent hydrogen atom abstraction forming a cyclopropyl radical, followed by ring-opening rearrangement and glutathione (GSH) conjugation—a mechanism that directly informed the medicinal chemistry team's decision to replace the cyclopropyl group with a metabolically stable gem-dimethyl group [1]. While this metabolic instability may be undesirable in late-stage drug candidates, it provides critical context for procurement decisions: researchers developing early-stage tool compounds can leverage this known metabolic profile to benchmark in vitro stability assays, whereas lead optimization programs can use the cyclopropyl ester as a comparator to validate whether replacement modifications (e.g., gem-dimethyl) achieve the intended improvement in microsomal half-life.

Metabolic stability CYP450 metabolism Lead optimization

Benzofuran-5-carboxylic Acid Scaffold: Submicromolar Carbonic Anhydrase IX Inhibition for Anticancer Applications

Benzofuran-based carboxylic acids demonstrate submicromolar inhibition of human carbonic anhydrase IX (hCA IX), a validated target in hypoxic tumor therapy. In a panel of benzofuran-5-carboxylic acid derivatives, compounds 9b, 9e, and 9f exhibited KI values of 0.91, 0.79, and 0.56 μM, respectively, against hCA IX, with selectivity indices of 2 to >63-fold over off-target isoforms hCA I and II [1]. 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester shares the core benzofuran-5-carboxylic acid pharmacophore required for hCA IX recognition. Comparative analysis indicates that 2-position substitution modulates both absolute potency and isoform selectivity: within this series, variation at the 2-position altered KI values by >10-fold and selectivity indices by >30-fold [1].

Carbonic anhydrase IX Anticancer Tumor hypoxia

Cyclopropyl-Substituted Benzofuran Analogs Exhibit Sub-100 nM RORγ Binding Affinity

A structurally related cyclopropyl-benzofuran compound (Compound I-102 from US10829481) demonstrated potent binding to the nuclear receptor RORγ (retinoic acid-related orphan receptor gamma), a target implicated in autoimmune diseases including psoriasis and multiple sclerosis. This compound, which contains a 2-cyclopropyl substitution on a benzofuran-containing core, exhibited a binding affinity Ki of <100 nM in a cell-free competition assay using a commercially available radioligand [1]. While 2-cyclopropyl-benzofuran-5-carboxylic acid methyl ester is a simpler scaffold lacking the full elaborated pharmacophore of Compound I-102, the shared 2-cyclopropyl-benzofuran substructure provides a validated starting point for RORγ modulator development.

RORγ inverse agonist Autoimmune disease Nuclear receptor

Conformational Constraint via Cyclopropyl: Differentiating from Flexible Alkyl Substituents in Benzofuran-5-carboxylate SAR

The cyclopropyl group confers unique conformational constraint relative to open-chain alkyl substituents (e.g., ethyl, n-propyl, isopropyl) at the benzofuran 2-position. In a study examining ERAP1/ERAP2/IRAP inhibition across benzofuran-5-carboxylic acid derivatives, the cyclohexyl-substituted analog achieved an IC50 of 0.034 μM against ERAP1, whereas the ethyl-substituted analog was inactive (IC50 >30 μM) against ERAP2 and IRAP [1]. This >880-fold potency differential underscores that ring-constrained alkyl substituents produce distinct binding interactions compared to flexible chains. The cyclopropyl ring provides a specific dihedral angle constraint and reduced conformational entropy that can enhance binding to sterically defined pockets—a property not achievable with acyclic alkyl groups of comparable carbon count [2].

Conformational constraint Drug design Cyclopropyl SAR

Synthetic Utility: Direct Hydrolysis to Free Carboxylic Acid for Downstream Derivatization

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester can be directly hydrolyzed to its corresponding free carboxylic acid (2-cyclopropylbenzofuran-5-carboxylic acid, CAS 1154060-95-3), a more versatile synthetic intermediate for amide bond formation and further derivatization. A documented synthetic protocol achieves this transformation using lithium hydroxide monohydrate in THF/water, followed by hydrochloric acid workup, yielding the free acid in 34% yield after 12 hours of reaction time [1]. The free acid (CAS 1154060-95-3) is commercially available from multiple vendors including abcr GmbH (95% purity) and Fluorochem , enabling researchers to procure either the methyl ester for specific ester-requiring reactions or the free acid for direct coupling without the need for in-house deprotection.

Synthetic intermediate Carboxylic acid Amide coupling

Optimal Research and Industrial Application Scenarios for 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester


ERAP1 Inhibitor Lead Optimization and SAR Expansion

This compound is well-suited for medicinal chemistry programs targeting ERAP1 (endoplasmic reticulum aminopeptidase 1) inhibition for immuno-oncology applications. The 2-cyclopropyl substitution places this compound in a potency-favorable SAR region: as demonstrated in benzofuran-5-carboxylic acid series, ring-constrained alkyl substituents (e.g., cyclohexyl) achieve sub-100 nM ERAP1 inhibition (IC50 = 0.034 μM), representing an ~11-fold potency enhancement over methyl-substituted analogs (IC50 = 0.377 μM) [1]. The methyl ester functionality provides a handle for further derivatization or can be hydrolyzed to the free acid (34% yield) for direct amide coupling to generate focused libraries exploring ERAP1 binding pocket interactions [2].

Carbonic Anhydrase IX Inhibitor Development for Hypoxic Tumor Targeting

This compound serves as a starting scaffold for developing selective hCA IX inhibitors targeting the hypoxic tumor microenvironment. Benzofuran-5-carboxylic acid derivatives achieve submicromolar hCA IX inhibition with KI values as low as 0.56 μM and isoform selectivity indices exceeding 63-fold over off-target hCA I and II [1]. The 2-cyclopropyl substitution offers a distinct steric and conformational profile not present in previously characterized 2-substituted analogs (e.g., 2-methyl, 2-phenyl variants), enabling exploration of novel chemical space within a validated hCA IX pharmacophore. Researchers can directly compare this compound's activity against reference inhibitors from the published series to establish SAR trends specific to cyclopropyl substitution.

CYP450 Bioactivation Assay Development and Positive Control Applications

Based on documented P450-mediated bioactivation of cyclopropyl-containing benzofuran compounds in hepatitis C NS5B inhibitor programs [1], this compound is optimally deployed as a positive control or reference standard in metabolic stability screening cascades. In previously reported studies, cyclopropyl rings on benzofuran cores underwent hydrogen atom abstraction to form cyclopropyl radicals, followed by ring-opening and glutathione conjugation—a mechanism that informed medicinal chemistry decisions to replace the cyclopropyl group with metabolically stable gem-dimethyl groups [1]. Researchers establishing GSH trapping assays or human liver microsome stability protocols can use this compound to validate assay sensitivity and benchmark metabolic liability detection thresholds.

RORγ Nuclear Receptor Modulator Fragment-Based Discovery

This compound provides a structurally validated starting point for fragment-based or scaffold-hopping approaches targeting the nuclear receptor RORγ. A patent-exemplified compound (Compound I-102, US10829481) containing a 2-cyclopropyl substitution on a benzofuran core achieved sub-100 nM RORγ binding affinity (Ki <100 nM) in cell-free competition assays [1]. While the full Compound I-102 structure includes additional pharmacophoric elements, the shared 2-cyclopropyl-benzofuran substructure validates this scaffold as a competent binding element for RORγ recognition. Researchers can use this minimal building block to conduct fragment growing, merging, or linking strategies informed by the patent SAR, or as a simplified comparator for deconstructing contributions of larger elaborated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.